
1,2-Bis(4-chlorophenyl)-2-(octylamino)ethanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(4-chlorophenyl)-2-(octylamino)ethanone;hydrochloride is a synthetic organic compound It is characterized by the presence of two 4-chlorophenyl groups and an octylamino group attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-chlorophenyl)-2-(octylamino)ethanone;hydrochloride typically involves the following steps:
Formation of the Ethanone Backbone: The ethanone backbone can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Introduction of the 4-Chlorophenyl Groups: The 4-chlorophenyl groups can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Octylamino Group: The octylamino group can be attached via a nucleophilic substitution reaction, where an octylamine reacts with the ethanone backbone.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the above-mentioned reactions, optimized for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(4-chlorophenyl)-2-(octylamino)ethanone;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Bis(4-chlorophenyl)-2-(octylamino)ethanone;hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Bis(4-chlorophenyl)-2-(methylamino)ethanone;hydrochloride
- 1,2-Bis(4-chlorophenyl)-2-(ethylamino)ethanone;hydrochloride
Uniqueness
1,2-Bis(4-chlorophenyl)-2-(octylamino)ethanone;hydrochloride is unique due to the presence of the octylamino group, which may confer distinct physicochemical properties and biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
5340-89-6 |
|---|---|
Molekularformel |
C22H28Cl3NO |
Molekulargewicht |
428.8 g/mol |
IUPAC-Name |
1,2-bis(4-chlorophenyl)-2-(octylamino)ethanone;hydrochloride |
InChI |
InChI=1S/C22H27Cl2NO.ClH/c1-2-3-4-5-6-7-16-25-21(17-8-12-19(23)13-9-17)22(26)18-10-14-20(24)15-11-18;/h8-15,21,25H,2-7,16H2,1H3;1H |
InChI-Schlüssel |
WVPNIRFLHISCNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC(C1=CC=C(C=C1)Cl)C(=O)C2=CC=C(C=C2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


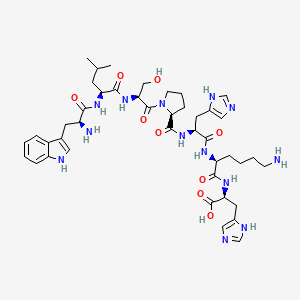

![D-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-L-serine](/img/structure/B15174868.png)
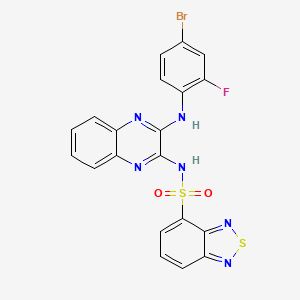
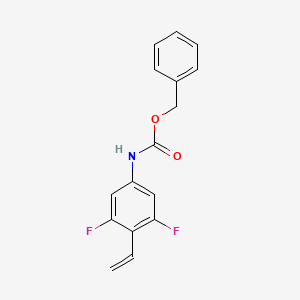
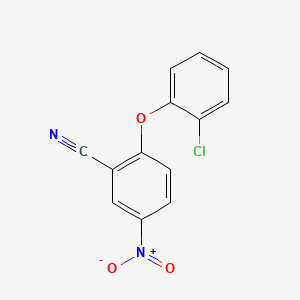
![1,3-Benzenediol, 4-[1-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B15174889.png)
![Naphthalene, 1-[2-(2,3-diMethoxyphenyl)-2-propen-1-yl]-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B15174902.png)
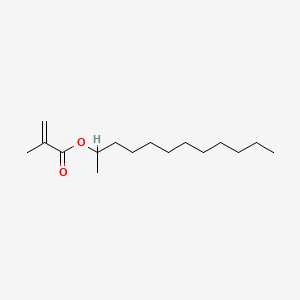

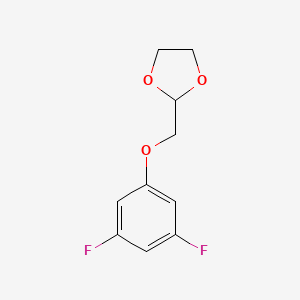
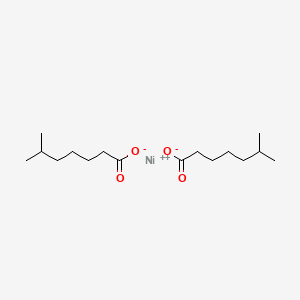
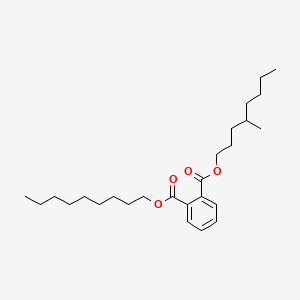
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-phenylthiourea](/img/structure/B15174959.png)
